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Compound of Interest

Compound Name: 1,1-Dichlorobutane

Cat. No.: B1605458

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 1,1-dichlorobutane, a chlorinated hydrocarbon of interest in various chemical and
pharmaceutical research domains. This document presents a summary of its mass
spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy
data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of 1,1-dichlorobutane relies on a combination of spectroscopic
techniques. Each method provides unique insights into the molecular structure, connectivity,
and functional groups present in the molecule. The following sections summarize the key
guantitative data obtained from mass spectrometry, infrared spectroscopy, and both
experimental and predicted nuclear magnetic resonance spectroscopy.

Mass Spectrometry Data

Mass spectrometry of 1,1-dichlorobutane reveals a distinct fragmentation pattern that is
characteristic of its structure. The presence of two chlorine atoms results in isotopic peaks for
chlorine-containing fragments.
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m/z Relative Abundance (%) Proposed Fragment
63 100 [C3H435CI]+
90 ~30 [C3H335CI]+
91 ~20 [C3H435CI]+
89 ~15 [C3H235CI]*
75 ~15 [C3H435ClI]+

Data sourced from a comparative guide to dichlorobutane isomers.

Infrared (IR) Spectroscopy Data

The infrared spectrum of 1,1-dichlorobutane displays characteristic absorption bands
corresponding to the vibrations of its constituent bonds.

Wavenumber (cm~?) Vibrational Mode
2960-2850 C-H (alkane) stretching
1465 C-H (alkane) bending
800-600 C-Cl stretching

Data interpreted from the NIST Chemistry WebBook IR spectrum.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the limited availability of public experimental NMR data for 1,1-dichlorobutane,
predicted values from reputable spectroscopic software are provided below. These predictions
are based on established algorithms and offer a reliable estimation of the expected spectral
parameters.

Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)
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. _ . o Coupling Constant
Proton Assignment Chemical Shift (ppm)  Multiplicity

(J) (Hz)
-CHs ~0.95 Triplet ~7.4
-CHz2- (Position 3) ~1.50 Sextet ~7.4
-CH:- (Position 2) ~2.10 Quartet ~7.4
-CHCIz ~5.80 Triplet ~5.5

Predicted 13C NMR Data (Solvent: CDCls, Reference: TMS)

Carbon Assignment Chemical Shift (ppm)
-CHs ~13.5
-CHz2- (Position 3) ~20.0
-CH:- (Position 2) ~40.0
-CHCIz ~85.0

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 1,1-dichlorobutane from a mixture and obtain its mass spectrum.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an
electron ionization (EIl) source.

Procedure:

o Sample Preparation: Dilute the 1,1-dichlorobutane sample in a volatile solvent such as
dichloromethane or methanol.
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« Injection: Inject a small volume (typically 1 pL) of the diluted sample into the GC injector port,
which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

» Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)
through a capillary column (e.g., a 30 m non-polar column). The column temperature is
programmed to ramp up (e.g., from 50 °C to 250 °C) to elute compounds based on their
boiling points and interactions with the stationary phase.

« lonization: As 1,1-dichlorobutane elutes from the column, it enters the mass spectrometer's
ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).
This process, known as electron ionization, removes an electron from the molecule to form a
molecular ion (M*) and induces fragmentation.

e Mass Analysis: The resulting positively charged fragments are accelerated and separated
based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

» Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid 1,1-dichlorobutane.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:

o Sample Preparation: For a neat liquid sample like 1,1-dichlorobutane, a thin film is
prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared
radiation.

e Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to
account for any atmospheric and instrumental absorptions.

o Sample Spectrum: A drop of 1,1-dichlorobutane is placed on one salt plate, and the second
plate is placed on top to create a thin, uniform liquid film. The "sandwich" is then placed in
the spectrometer's sample holder.
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o Data Acquisition: The infrared beam is passed through the sample, and the detector
measures the amount of light absorbed at each wavenumber. The instrument's software then
subtracts the background spectrum from the sample spectrum to produce the final IR
spectrum of 1,1-dichlorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the *H and 3C NMR spectra of 1,1-dichlorobutane.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 1,1-dichlorobutane in about 0.5-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean NMR tube. The
deuterated solvent is used to avoid overwhelming the spectrum with solvent proton signals.

« Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane
(TMS), to the sample. TMS provides a reference signal at O ppm.

o Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is
then tuned and the magnetic field is "shimmed" to achieve a high degree of homogeneity,
which is crucial for obtaining sharp, well-resolved signals.

o Data Acquisition:

o For 'H NMR, a series of radiofrequency pulses are applied to the sample, and the
resulting free induction decay (FID) signal is detected. This FID is then Fourier-
transformed by the spectrometer's computer to generate the *H NMR spectrum.

o For 3C NMR, a similar process is followed, but with different pulse sequences and
acquisition parameters to account for the lower natural abundance and sensitivity of the
13C nucleus. Proton decoupling is typically used to simplify the spectrum by removing C-H
coupling.

o Data Processing: The acquired spectra are processed, which may include phase correction,
baseline correction, and integration of the signals (for tH NMR) to determine the relative
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number of protons giving rise to each peak.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,1-
dichlorobutane, demonstrating how data from different techniques are integrated for structural
confirmation.
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Caption: Workflow for the structural elucidation of 1,1-Dichlorobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Dichlorobutane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605458#1-1-dichlorobutane-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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